2-Acetoxy-2',5'-dichlorobenzophenone
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Overview
Description
2-Acetoxy-2’,5’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and an acetoxy group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. One common method includes the reaction of 2’,5’-dichlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,5’-dichlorobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorobenzophenone alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
2-Acetoxy-2’,5’-dichlorobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and viral infections. It has shown promising results as an anticancer agent in preclinical studies. Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxy-2’,6’-dichlorobenzophenone
- 2-Acetoxy-3’,5’-dichlorobenzophenone
- 2-Acetoxy-4’,5’-dichlorobenzophenone
Uniqueness
2-Acetoxy-2’,5’-dichlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique arrangement of chlorine atoms and the acetoxy group imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
[2-(2,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMPYWXMFXILX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641599 |
Source
|
Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-80-3 |
Source
|
Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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